molecular formula C25H36O5 B565574 Methylene simvastatin CAS No. 1449248-72-9

Methylene simvastatin

Cat. No.: B565574
CAS No.: 1449248-72-9
M. Wt: 416.558
InChI Key: PHAXMMMKRGSDIV-HGQWONQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylene simvastatin is a derivative of simvastatin, a well-known lipid-lowering agent. Simvastatin is a semisynthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is extensively used to treat atherosclerotic cardiovascular disease . This compound retains the core structure of simvastatin but includes a methylene group, which may alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylene simvastatin typically involves the modification of simvastatinThis process often involves the use of reagents such as methylene iodide and a base like potassium carbonate under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Methylene simvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methylene simvastatin has a wide range of scientific research applications:

Mechanism of Action

Methylene simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to simvastatin. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a key step in cholesterol biosynthesis. The compound also affects various molecular targets and pathways, including nitric oxide/cyclic guanosine monophosphate pathways, angiotensin II type 2 receptors, calcium channels, and potassium channels .

Comparison with Similar Compounds

    Simvastatin: The parent compound, widely used for its lipid-lowering effects.

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Rosuvastatin: Known for its high potency and long half-life.

Uniqueness: Methylene simvastatin is unique due to the presence of the methylene group, which may enhance its pharmacological properties or alter its metabolic profile compared to other statins. This structural modification can potentially lead to differences in efficacy, safety, and therapeutic applications .

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAXMMMKRGSDIV-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-38-2
Record name Methylene simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLENE SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.